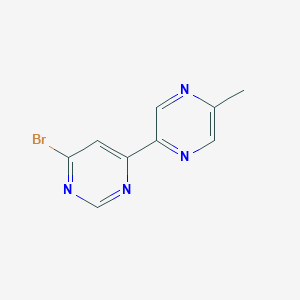

4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine

Descripción general

Descripción

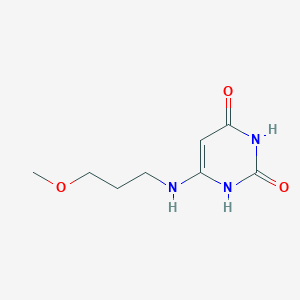

“4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine” is a chemical compound with the molecular formula C9H7BrN4 . It is used in various chemical reactions and has potential applications in different fields .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine”, often involves ring cleavage methodology reactions . This process allows for the selective introduction of multiple functional groups, making it a robust method for the synthesis of substituted pyridines .Molecular Structure Analysis

The molecular structure of “4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine” can be analyzed using various spectroscopic techniques . These techniques provide detailed information about the compound’s structure, including its atomic arrangement and chemical bonds .Chemical Reactions Analysis

“4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine” can participate in various chemical reactions. For instance, it can undergo ring cleavage methodology reactions to produce 2-alkyl/aryl 3-electron-withdrawing groups .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine” include a molecular weight of 173.01 g/mol, a XLogP3 value of 1.6, and zero hydrogen bond donor count . It also has a topological polar surface area of 25.8 Ų .Aplicaciones Científicas De Investigación

Anti-Fibrosis Activity

Pyrimidine derivatives, including 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine , have shown promising results in anti-fibrotic activity. These compounds can inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs .

Antimicrobial Properties

The pyrimidine core is known to exhibit antimicrobial properties. Research into derivatives of pyrimidine, such as 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine , could lead to the development of new antimicrobial agents that are effective against resistant strains of bacteria .

Antitumor Applications

Pyrimidine derivatives have been studied for their antitumor properties. The structural modification of pyrimidine rings, as seen in 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine , can result in compounds with significant antitumor activities, potentially offering new avenues for cancer treatment .

Antiviral Uses

Compounds containing the pyrimidine moiety are also known for their antiviral activities. Derivatives like 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine could be synthesized and evaluated for their efficacy against various viral infections .

Synthesis of Heterocyclic Compounds

The pyrimidine ring is a key structure in medicinal chemistry4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine can serve as an intermediate in the synthesis of novel heterocyclic compounds with potential biological activities .

Drug Discovery

As a versatile intermediate, 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine can be utilized in combinatorial chemistry to create libraries of compounds for high-throughput screening, accelerating the drug discovery process .

Chemical Biology Research

In chemical biology, the study of pyrimidine derivatives like 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine can provide insights into the interaction of small molecules with biological systems, aiding in the understanding of disease mechanisms .

Development of Diagnostic Agents

The unique properties of pyrimidine derivatives can be harnessed to develop diagnostic agents. For instance, 4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine could be tagged with imaging agents for use in diagnostic imaging techniques .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Pyrimidine derivatives, which include 4-bromo-6-(5-methylpyrazin-2-yl)pyrimidine, have been associated with a wide range of pharmacological applications .

Mode of Action

It’s worth noting that pyrimidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Pyrimidine derivatives are known to influence a variety of biochemical pathways, often resulting in downstream effects that contribute to their pharmacological activity .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall therapeutic efficacy .

Result of Action

Pyrimidine derivatives are known to exert a variety of effects at the molecular and cellular level, often contributing to their pharmacological activity .

Propiedades

IUPAC Name |

2-(6-bromopyrimidin-4-yl)-5-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN4/c1-6-3-12-8(4-11-6)7-2-9(10)14-5-13-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFHZJAWWYODDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-(5-methylpyrazin-2-yl)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1481036.png)

![3-hydroxy-5-methyltetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione](/img/structure/B1481048.png)

![3-(Tert-butyl) 1-methyl 3-azabicyclo[3.2.0]heptane-1,3-dicarboxylate](/img/structure/B1481049.png)